molecular formula C18H23N7O B12245929 4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine

4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B12245929
M. Wt: 353.4 g/mol
InChI Key: KFEJFJUNDFVQPB-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the triazolo-pyridazine moiety. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the ethylation and methylation of the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Molecular docking studies have shown that it can bind to proteins with high affinity, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine
  • 4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)ethoxy]pyridazine

Uniqueness

4-Ethyl-3-methyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific substitution pattern and the presence of the triazolo-pyridazine moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

6-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H23N7O/c1-3-15-10-18(22-20-13(15)2)26-11-14-6-8-24(9-7-14)17-5-4-16-21-19-12-25(16)23-17/h4-5,10,12,14H,3,6-9,11H2,1-2H3

InChI Key

KFEJFJUNDFVQPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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